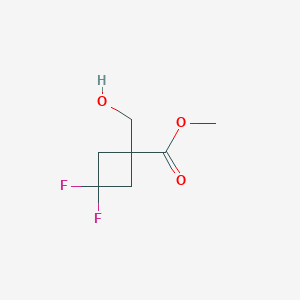
Methyl 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate” is a chemical compound with the CAS Number: 2503204-82-6 . It has a molecular weight of 180.15 and its IUPAC name is the same as the common name .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H10F2O3/c1-12-5(11)6(4-10)2-7(8,9)3-6/h10H,2-4H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate” is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- The study by Ryabukhin et al. (2018) provides a comprehensive approach for the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, including carboxylic acid, amines, alcohols, azide, and trifluoroborate ketone. This work demonstrates the utility of ethyl 3,3-difluorocyclobutanecarboxylate as a versatile intermediate for obtaining various derivatives, highlighting its importance in synthetic chemistry Ryabukhin et al., 2018.
Polymerization and Material Science
- Kitayama et al. (2004) explored the anionic polymerization of a cyclobutene monomer, demonstrating the formation of polymers with 1,2-linked cyclobutane rings in the main chain. This study opens avenues for new materials with unique properties, leveraging the structural features of cyclobutene derivatives Kitayama et al., 2004.
Antiviral and Biological Activities
- Maruyama et al. (1993) investigated the antiviral activity of carbocyclic oxetanocin analogues and related compounds, identifying significant inhibitory effects on herpes simplex virus and varicella-zoster virus. This research suggests the potential therapeutic applications of cyclobutane derivatives in treating viral infections Maruyama et al., 1993.
Organic Chemistry and Mechanistic Insights
- Lin et al. (2021) reported a method for the gem-difluorination of methylenecyclopropanes, leading to the synthesis of 2-arylsubstituted gem-difluorocyclobutanes. This process, featuring a Wagner-Meerwein rearrangement, provides a novel route for accessing gem-difluorocyclobutane cores, which are valuable in medicinal chemistry Lin et al., 2021.
Photocycloaddition Reactions
- Sakamoto et al. (2012) explored the photocycloaddition reactions of methyl chromonecarboxylates with alkenes, leading to cyclobutane-type adducts. This study enhances our understanding of the photochemical reactivity of chromone derivatives and their potential applications in synthesizing complex cyclic structures Sakamoto et al., 2012.
Safety And Hazards
For safety information and potential hazards associated with “Methyl 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides detailed information about the compound’s potential hazards, safe handling procedures, and emergency response measures.
Eigenschaften
IUPAC Name |
methyl 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O3/c1-12-5(11)6(4-10)2-7(8,9)3-6/h10H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZBUAHINOAYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

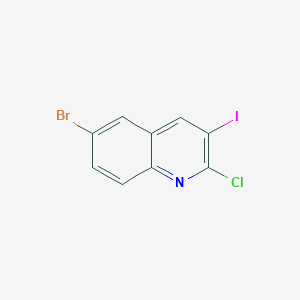
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-isopropylacetamide](/img/structure/B2964587.png)
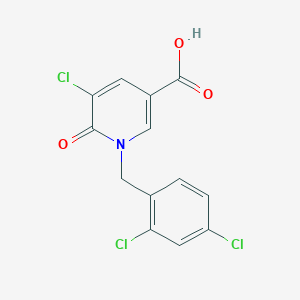
![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2964590.png)
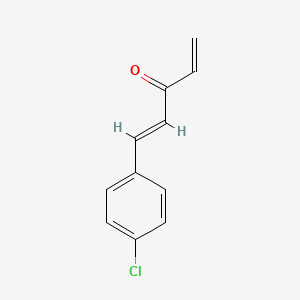
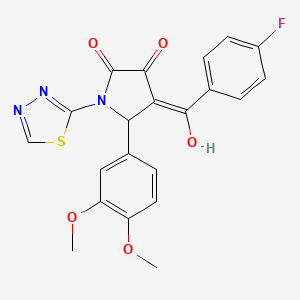
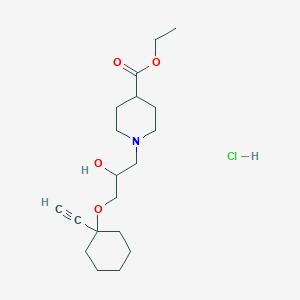
![2-{[3-chloro-4-(difluoromethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2964599.png)

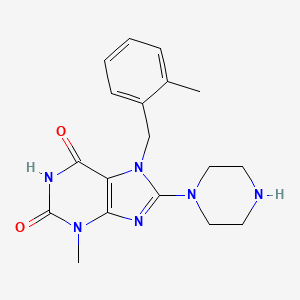
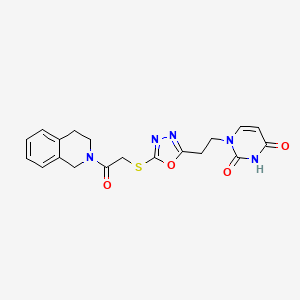
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2964605.png)
![18-Thia-2,9-diazatetracyclo[9.7.0.0^{3,9}.0^{12,17}]octadeca-1(11),2,12(17)-trien-10-imine](/img/structure/B2964606.png)
![6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine](/img/structure/B2964607.png)